PPO Enzyme Inhibition: Hydrogen-Bond and π–π Stacking Network Versus Pyraflufen-Ethyl
In molecular docking studies using a validated PPO homology model, compound 2i (CAS 864858-26-4) formed two hydrogen bonds with the amino acid residue ARG-98 and two π–π stacking interactions with PHE-392, a binding mode that was computationally superior to that of the commercial PPO inhibitor pyraflufen-ethyl [1]. This dual interaction network is not observed for the 3-methylbenzamide regioisomer (CAS 864858-29-7), which lacks the para-methyl geometry required to simultaneously engage both PHE-392 and ARG-98 [1].
| Evidence Dimension | Number and type of key PPO active-site interactions (molecular docking) |
|---|---|
| Target Compound Data | Two hydrogen bonds (ARG-98) + two π–π stacking interactions (PHE-392) |
| Comparator Or Baseline | Pyraflufen-ethyl: fewer and weaker computationally predicted interactions; 3-methylbenzamide analog (CAS 864858-29-7): distinct binding pose lacking dual PHE-392/ARG-98 engagement |
| Quantified Difference | Qualitative superiority in predicted binding mode; quantitative IC50 difference not abstracted (full-text required) |
| Conditions | In silico molecular docking using a homology model of PPO; in vitro PPO enzyme activity IC50 values reported in full text but not extractable from abstract alone |
Why This Matters
A distinct, computationally predicted binding signature provides a structural rationale for selecting this specific compound over regioisomeric analogs or commercial PPO inhibitors when optimizing target engagement in herbicide discovery programs.
- [1] Zhao LX, Chen KY, Zhao HY, Zou YL, Gao S, Fu Y, Ye F. Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. J Agric Food Chem. 2023;71(39):14164-14178. doi:10.1021/acs.jafc.3c03108 View Source
